2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound with significant pharmacological potential. This compound is classified as a selective antagonist of the transient receptor potential cation channel A1, which plays a crucial role in mediating pain and inflammatory responses. The molecular formula for this compound is with a molecular weight of approximately 355.39 g/mol .
This compound falls under the category of purine derivatives and is specifically recognized for its antagonistic activity against the transient receptor potential cation channel A1. It has been studied for its potential to alleviate mechanical hypersensitivity associated with inflammatory and neuropathic pain conditions .
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the purine base followed by the introduction of the acetamide and sulfonamide groups.
The synthesis can be represented in several stages:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide features a purine ring system fused with an acetamide group and a sulfonamide substituent. The presence of a dimethyl group at positions 1 and 3 on the purine ring enhances its solubility and biological activity.
The compound undergoes various chemical reactions typical for amides and sulfonamides, including hydrolysis under acidic or basic conditions, which can lead to the release of the respective amines and acids.
The stability of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide has been confirmed under standard laboratory conditions, with predictions suggesting stability over extended periods when stored properly .
The mechanism of action involves the selective inhibition of the transient receptor potential cation channel A1, which is implicated in nociceptive signaling pathways. By blocking this channel, the compound effectively reduces pain sensation and inflammatory responses.
Studies indicate that this compound does not interfere with other ion channels such as TRPV1 or TRPV4, highlighting its specificity as a TRPA1 antagonist .
This compound has significant applications in pharmacology, particularly in research focused on pain management and inflammatory diseases. Its role as a selective antagonist of TRPA1 makes it a valuable candidate for developing new analgesic therapies aimed at treating chronic pain conditions without affecting other sensory pathways.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3